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Compound of Interest

Compound Name: Srpin803

Cat. No.: B15141440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles and experimental data

surrounding Srpin803, a potent dual inhibitor of Casein Kinase 2 (CK2) and Serine/Arginine

Protein Kinase 1 (SRPK1). This document provides a comprehensive overview of its

mechanism of action, therapeutic potential in angiogenesis-related diseases, and detailed

methodologies for its preclinical evaluation.

Quantitative Data Summary
Srpin803 has been evaluated for its inhibitory activity against its primary targets, CK2 and

SRPK1, and its cytostatic effects on various cancer cell lines. The following tables summarize

the key quantitative data reported in the literature.

Table 1: In Vitro Kinase Inhibitory Activity of Srpin803

Target Kinase Substrate IC50 (µM) Reference

SRPK1 LBRNt (62-92) 2.4 [1]

SRPK1 LBRNt (62-92) 7.5 [2]

CK2 0.203 [2]

Table 2: Cytostatic Activity of Srpin803 against Human Cancer Cell Lines
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Cell Line Cancer Type GI50 (µM) Reference

Hcc827
Non-small cell lung

cancer
80-98 [2]

PC3 Prostate cancer 80-98 [2]

U87 Glioblastoma 80-98 [2]

Detailed Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the anti-

angiogenic and therapeutic potential of Srpin803.

Laser-Induced Choroidal Neovascularization (CNV) in
Mice
This protocol describes the induction and evaluation of CNV in a mouse model of age-related

macular degeneration (AMD) to assess the in vivo efficacy of Srpin803.[1][3][4]

Materials:

C57BL/6J mice (8-12 weeks old)[4]

Srpin803 ophthalmic ointment

Anesthetic solution (e.g., ketamine/xylazine cocktail)

Tropicamide (1%) and phenylephrine (2.5%) eye drops

Slit-lamp-mounted diode laser (532 nm) with a coverslip

Fluorescein isothiocyanate (FITC)-dextran

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA)

Microscopy imaging system
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Procedure:

Animal Preparation: Anesthetize the mice and dilate their pupils with tropicamide and

phenylephrine eye drops.

Laser Photocoagulation:

Place a coverslip on the cornea with a drop of sterile saline.

Using a slit-lamp-mounted diode laser, deliver four laser spots (50 µm spot size, 100 ms

duration, 250 mW power) around the optic nerve in each eye. The formation of a bubble

indicates the rupture of Bruch's membrane.[1][5]

Srpin803 Administration: Immediately after laser treatment, topically administer Srpin803
ophthalmic ointment to the treated eyes.

CNV Quantification (7 days post-laser):

Anesthetize the mice and perfuse them with PBS followed by FITC-dextran.

Enucleate the eyes and fix them in 4% PFA.

Dissect the retinas and prepare choroidal flat mounts.

Image the flat mounts using a fluorescence microscope.

Quantify the area of CNV at each laser spot using image analysis software (e.g., ImageJ).

[4]

Zebrafish Angiogenesis Assay
This protocol details the use of a transgenic zebrafish model to evaluate the anti-angiogenic

effects of Srpin803 in a developing vertebrate.[6][7][8]

Materials:

Transgenic zebrafish embryos (e.g., Tg(kdrl:EGFP) or Tg(fli1:EGFP)) expressing green

fluorescent protein in their vasculature.[6][9]
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Srpin803 solution in embryo medium

96-well plates

Fluorescence microscope

Procedure:

Embryo Preparation: Collect and stage zebrafish embryos. At 24 hours post-fertilization

(hpf), dechorionate the embryos.

Srpin803 Treatment:

Place individual embryos into the wells of a 96-well plate containing embryo medium.

Add Srpin803 to the desired final concentrations (e.g., 10 µM, 100 µM). Include a vehicle

control (e.g., DMSO).[2][10]

Incubation: Incubate the embryos at 28.5 °C for 48 hours (until 72 hpf).

Imaging and Quantification:

Anesthetize the embryos.

Mount the embryos on a microscope slide.

Acquire fluorescent images of the trunk vasculature, focusing on the intersegmental

vessels (ISVs).

Quantify the extent of angiogenesis by measuring the total length or number of complete

ISVs using image analysis software.[7][8]

In Vitro Kinase Inhibition Assay
This protocol describes the methodology to determine the half-maximal inhibitory concentration

(IC50) of Srpin803 against SRPK1 and CK2.[11][12][13][14]

Materials:
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Recombinant human SRPK1 and CK2 enzymes

Specific substrates (e.g., LBRNt (62-92) for SRPK1)

Srpin803 at various concentrations

ATP (radiolabeled or with a detection system)

Kinase reaction buffer

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled

ATP, or luminescence-based ATP detection kit)

Procedure:

Reaction Setup: In a microplate, combine the kinase, its specific substrate, and varying

concentrations of Srpin803 in the kinase reaction buffer.

Initiation: Start the kinase reaction by adding ATP.

Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30 minutes).

Termination and Detection:

Stop the reaction.

Detect the amount of substrate phosphorylation. This can be done by measuring the

incorporation of radiolabeled phosphate onto the substrate or by quantifying the amount of

ATP remaining in the reaction.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Srpin803
concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay
This protocol outlines the procedure to assess the cytostatic or cytotoxic effects of Srpin803 on

cancer cell lines.[15][16][17]

Materials:
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Human cancer cell lines (e.g., Hcc827, PC3, U87)

Srpin803 at various concentrations

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-

10,000 cells/well) and allow them to adhere overnight.[16]

Srpin803 Treatment: Replace the medium with fresh medium containing various

concentrations of Srpin803. Include a vehicle control.

Incubation: Incubate the plate for a specified period (e.g., 72 hours).[15]

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells

to metabolize the MTT into formazan crystals.[16]

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

it against the Srpin803 concentration to determine the GI50 (concentration for 50% growth

inhibition).

Signaling Pathways and Experimental Workflows
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The anti-angiogenic effects of Srpin803 are attributed to its dual inhibition of SRPK1 and CK2,

which disrupts the signaling pathways leading to the production of pro-angiogenic factors, most

notably Vascular Endothelial Growth Factor (VEGF).

Srpin803 Mechanism of Action
Srpin803 exerts its anti-angiogenic effects by interfering with two key cellular kinases. The

inhibition of SRPK1 alters the alternative splicing of VEGF pre-mRNA, leading to a decrease in

the production of the pro-angiogenic VEGF-A isoform. Concurrently, the inhibition of CK2, a

kinase involved in numerous cellular processes including angiogenesis, further contributes to

the reduction of pro-angiogenic signaling.

Srpin803

SRPK1

CK2

VEGF pre-mRNA
Alternative Splicing

promotes

Pro-angiogenic
Signaling

promotes

Pro-angiogenic
VEGF-A

Angiogenesis

stimulates
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Figure 1: Simplified diagram of Srpin803's dual inhibitory mechanism.

SRPK1-Mediated VEGF Splicing Pathway
SRPK1 plays a critical role in the alternative splicing of VEGF pre-mRNA by phosphorylating

the splicing factor SRSF1. Phosphorylated SRSF1 promotes the selection of the proximal

splice site in exon 8 of the VEGF pre-mRNA, leading to the production of the pro-angiogenic

VEGF-A isoform. By inhibiting SRPK1, Srpin803 prevents the phosphorylation of SRSF1,

thereby shifting the splicing machinery towards the distal splice site and favoring the production

of the anti-angiogenic VEGF-Axxxb isoform.[18]
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Figure 2: Srpin803's impact on the SRPK1-mediated VEGF splicing pathway.

General Experimental Workflow for Srpin803 Evaluation
The preclinical evaluation of Srpin803 typically follows a hierarchical approach, starting with in

vitro characterization and progressing to in vivo efficacy studies.
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Figure 3: A typical experimental workflow for evaluating Srpin803.

Conclusion
Srpin803 represents a promising therapeutic candidate for the treatment of angiogenesis-

dependent diseases, particularly neovascular AMD. Its dual inhibitory action against SRPK1

and CK2 provides a multi-faceted approach to block pro-angiogenic signaling pathways. The

experimental protocols and data presented in this guide offer a solid foundation for researchers

and drug development professionals to further investigate and harness the therapeutic

potential of Srpin803. Future studies should focus on optimizing its delivery, evaluating its long-

term efficacy and safety in more advanced preclinical models, and exploring its potential in

other angiogenesis-related pathologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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